molecular formula C3H7NO5S B8525903 Acrylamide sulphate CAS No. 18185-97-2

Acrylamide sulphate

Cat. No. B8525903
M. Wt: 169.16 g/mol
InChI Key: SGLDQLCVBBVVAJ-UHFFFAOYSA-N
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Patent
US04056565

Procedure details

At present, a process for the production of acrylamide or methacrylamide on an industrial scale comprises first reacting acrylonitrile or methacrylonitrile with sulfuric acid to form acrylamide sulfate or methacrylamide sulfate and successively neutralizing the sulfate to separate acrylamide or methacrylamide. According to this process, however, polymerization tends to take place during the production of acrylamide sulfate or methacrylamide sulfate and separation of acrylamide or methacrylamide by successively neutralizing said sulfate is extremely difficult.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([NH2:11])(=[O:10])[C:7]([CH3:9])=[CH2:8].C(#N)C=C.C(#N)C(C)=C.[S:21](=[O:25])(=[O:24])([OH:23])[OH:22]>>[S:21]([OH:25])([OH:24])(=[O:23])=[O:22].[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[S:21]([OH:25])([OH:24])(=[O:23])=[O:22].[C:6]([NH2:11])(=[O:10])[C:7]([CH3:9])=[CH2:8] |f:5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.C(C=C)(=O)N
Name
Type
product
Smiles
S(=O)(=O)(O)O.C(C(=C)C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04056565

Procedure details

At present, a process for the production of acrylamide or methacrylamide on an industrial scale comprises first reacting acrylonitrile or methacrylonitrile with sulfuric acid to form acrylamide sulfate or methacrylamide sulfate and successively neutralizing the sulfate to separate acrylamide or methacrylamide. According to this process, however, polymerization tends to take place during the production of acrylamide sulfate or methacrylamide sulfate and separation of acrylamide or methacrylamide by successively neutralizing said sulfate is extremely difficult.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([NH2:11])(=[O:10])[C:7]([CH3:9])=[CH2:8].C(#N)C=C.C(#N)C(C)=C.[S:21](=[O:25])(=[O:24])([OH:23])[OH:22]>>[S:21]([OH:25])([OH:24])(=[O:23])=[O:22].[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[S:21]([OH:25])([OH:24])(=[O:23])=[O:22].[C:6]([NH2:11])(=[O:10])[C:7]([CH3:9])=[CH2:8] |f:5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.C(C=C)(=O)N
Name
Type
product
Smiles
S(=O)(=O)(O)O.C(C(=C)C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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